
Methyl 4-(difluoromethoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(difluoromethoxy)benzoate” were not found, a related compound, Methyl Benzoate, can be synthesized using an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) . This process is known as Fischer esterification .Molecular Structure Analysis
The InChI code for “Methyl 4-(difluoromethoxy)benzoate” is 1S/C9H8F2O3/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11/h2-5,9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(difluoromethoxy)benzoate” is a liquid at room temperature .Applications De Recherche Scientifique
Mesomorphic Properties in Liquid Crystals
- A study by Cruz et al. (2001) explored the mesomorphic properties of difluoro substituted benzoate derivatives, including Methyl 4-(difluoromethoxy)benzoate. These compounds exhibited a rich polymesomorphic sequence with anticlinic properties, indicating their potential use in liquid crystal applications. This was analyzed using various techniques like optical microscopy and X-ray diffraction, suggesting that the number and position of fluorines affect the mesomorphic sequence Cruz et al., 2001.
Interaction with Sulfur Tetrafluoride
- Gaidarzhy et al. (2020) investigated the interaction of Methyl 4-(difluoromethoxy)benzoate with sulfur tetrafluoride. This study provided insights into the chemical behavior of the compound under different conditions, showing transformations into various derivatives under specific conditions. The research highlighted its reactivity, suggesting potential applications in chemical synthesis and material science Gaidarzhy et al., 2020.
Pharmaceutical Intermediates
- Research by Popovski et al. (2010) noted that Methyl 4-(difluoromethoxy)benzoate derivatives are utilized as intermediates in pharmaceuticals. The study highlighted its importance in the synthesis of various organic compounds and its application in the flavor and perfume industry due to its characteristic aroma Popovski et al., 2010.
Synthesis of Trifluoromethoxylated Aromatic Compounds
- Feng and Ngai (2016) detailed a protocol for synthesizing Methyl 4-(difluoromethoxy)benzoate derivatives, which are useful in creating trifluoromethoxylated aromatic compounds. This has implications in the development of new pharmaceuticals and functional materials, highlighting the compound's role in advanced organic synthesis Feng & Ngai, 2016.
Optoelectronic Applications
- A study by Almeida et al. (2017) investigated a pyrrole derivative linked with Methyl 4-(difluoromethoxy)benzoate, showing potential in electrochromic properties and optoelectronic applications. This suggests its use in developing new materials for electronic devices Almeida et al., 2017.
Crystal Growth and Material Properties
- Research by Vijayan et al. (2003) on the crystal growth of Methyl 4-hydroxy benzoate, a related compound, indicated potential in studying the material properties of such benzoates. This could extend to Methyl 4-(difluoromethoxy)benzoate in understanding its crystal structure and material applications Vijayan et al., 2003.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWCCULYWEXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97914-54-0 | |
| Record name | methyl 4-(difluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)
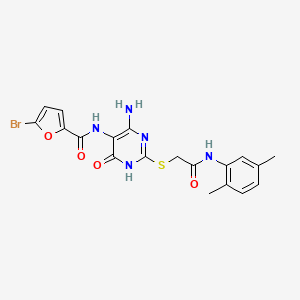
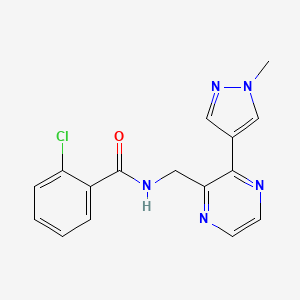
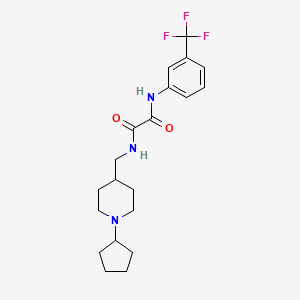
![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
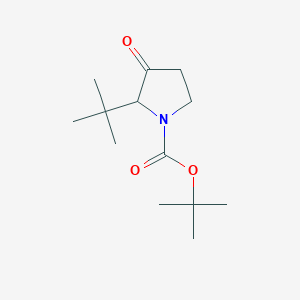
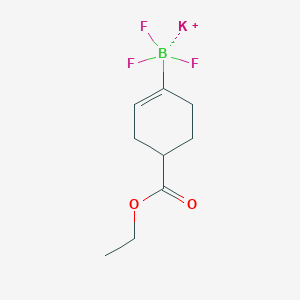


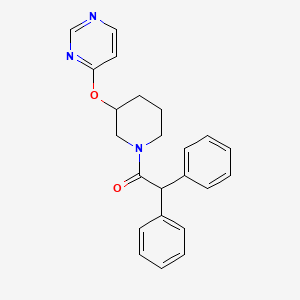
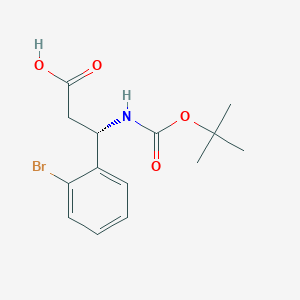
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)